N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide
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Overview
Description
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a dibenzo[b,f][1,4]oxazepine core, which is a seven-membered ring system fused with two benzene rings and containing nitrogen and oxygen atoms.
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor.
Result of Action
By inhibiting the Dopamine D2 receptor, this compound can help to regulate dopamine levels in the brain. This can have a therapeutic effect on conditions such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with the dibenzo[b,f][1,4]oxazepine core, which can be synthesized from 2-aminodiphenyl ether through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures, as well as the use of catalysts to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or other aromatic rings .
Scientific Research Applications
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom in the ring system.
11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid: Another related compound with a carboxylic acid group attached to the ring system.
Uniqueness
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide is unique due to the presence of both the oxazepine ring and the naphthalene-1-sulfonamide group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4S/c26-23-18-14-16(12-13-20(18)29-21-10-4-3-9-19(21)24-23)25-30(27,28)22-11-5-7-15-6-1-2-8-17(15)22/h1-14,25H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQABFWBLICZOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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